BISMUTH STRONTIUM CALCIUM COPPER OXIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

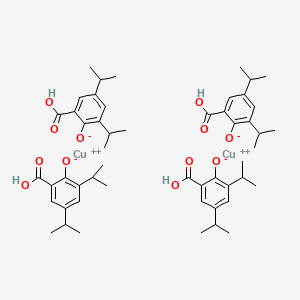

Bismuth Strontium Calcium Copper Oxide (BSCCO, pronounced bisko) is a type of cuprate superconductor with the generalized chemical formula Bi2Sr2Can−1CunO2n+4+x . It was discovered as a general class in 1988 and was the first high-temperature superconductor that did not contain a rare-earth element . The most commonly studied compound is when n = 2, though n = 1 and n = 3 have also received significant attention .

Synthesis Analysis

BSCCO can be synthesized using various methods. One method involves the co-precipitation method, which has been used to produce high-temperature superconducting BSCCO with barium and magnesium substitutions in a single step . Another method involves reactive magnetically enhanced triode sputtering using three separate metal targets (Sr, Ca, and Cu-Bi), with oxygen introduced directly at the substrates during film growth .Molecular Structure Analysis

BSCCO is a high-temperature layered superconductor . It shares a two-dimensional layered (perovskite) structure with superconductivity taking place in a copper-oxide plane . The structure of BSCCO highlights the CuO4 square planes .Chemical Reactions Analysis

BSCCO is a complex material and its reactions are intricate due to its electronic and structural features . For instance, it has been found that a small substitution of praseodymium for bismuth in BSCCO produces a significant increase in the onset temperature .Physical And Chemical Properties Analysis

BSCCO is a high-temperature superconductor . Its critical temperature at which it becomes superconducting rises for the first few members and then falls . For example, Bi-2201 has Tc ≈ 33 K, Bi-2212 has Tc ≈ 96 K, Bi-2223 has Tc ≈ 108 K, and Bi-2234 has Tc ≈ 104 K .Mécanisme D'action

The superconductivity in BSCCO resides substantially only in the copper-oxygen planes . The grains in a polycrystalline wire must be in extremely good contact and must be crystallographically aligned . This makes BSCCO a good candidate for superconducting wires as its grains can be aligned either by melt processing or by mechanical deformation .

Safety and Hazards

Orientations Futures

Recent research has demonstrated a new strategy for making and manipulating a widely studied class of higher-temperature superconductors, called cuprates, clearing a path to engineering new, unusual forms of superconductivity in previously unattainable materials . This could fuel fledging industries like quantum computing, which rely on fleeting mechanical phenomena that are difficult to sustain .

Propriétés

Numéro CAS |

114901-61-0 |

|---|---|

Formule moléculaire |

Bi4CaCu2O11Sr2 |

Poids moléculaire |

1354.321 |

Nom IUPAC |

oxocalcium;oxocopper;oxo(oxobismuthanyloxy)bismuthane;oxostrontium |

InChI |

InChI=1S/4Bi.Ca.2Cu.11O.2Sr |

Clé InChI |

SCYGCYNQMSDOOE-UHFFFAOYSA-N |

SMILES |

O=[Ca].O=[Cu].O=[Cu].O=[Sr].O=[Sr].O=[Bi]O[Bi]=O.O=[Bi]O[Bi]=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[1-(3,4-dichlorophenyl)-5-(4-fluorophenyl)pyrazol-3-yl]pyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B569425.png)

![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)